molecular formula C11H19BrCl2N2 B12999416 (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride

(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride

Cat. No.: B12999416
M. Wt: 330.09 g/mol
InChI Key: OUNOVMBSLZDDTE-IUDGJIIWSA-N
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Description

(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group and a diamine structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride typically involves multiple steps, including the formation of the bromophenyl group and the introduction of the diamine moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromophenyl and diamine groups on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the diamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylic acid
  • (1R,2R)-1-(4-bromophenyl)-2-methylpropane-1,2-diamine
  • (1R,2R)-1-(4-bromophenyl)-3-methylpentane-1,2-diamine

Uniqueness

Compared to similar compounds, (1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride has a unique combination of a bromophenyl group and a diamine structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19BrCl2N2

Molecular Weight

330.09 g/mol

IUPAC Name

(1R,2R)-1-(4-bromophenyl)-3-methylbutane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H17BrN2.2ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;;/h3-7,10-11H,13-14H2,1-2H3;2*1H/t10-,11-;;/m1../s1

InChI Key

OUNOVMBSLZDDTE-IUDGJIIWSA-N

Isomeric SMILES

CC(C)[C@H]([C@@H](C1=CC=C(C=C1)Br)N)N.Cl.Cl

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)Br)N)N.Cl.Cl

Origin of Product

United States

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